molecular formula C19H19NO4S B3254196 n-Fmoc-l-cysteine methyl ester CAS No. 233266-69-8

n-Fmoc-l-cysteine methyl ester

Cat. No.: B3254196
CAS No.: 233266-69-8
M. Wt: 357.4 g/mol
InChI Key: KZRRJSFOJTUXHR-KRWDZBQOSA-N
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Description

n-Fmoc-l-cysteine methyl ester: is a derivative of the amino acid cysteine, where the amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group and the carboxyl group is esterified with methanol. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of deprotection .

Mechanism of Action

Target of Action

The primary target of n-Fmoc-l-cysteine methyl ester is the amino acid cysteine in peptide chains . The compound plays a crucial role in the chemical synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS) .

Mode of Action

This compound acts as a protecting group for the amino acid cysteine during peptide synthesis . The 9-fluorenylmethoxycarbonyl (Fmoc) group in the compound protects the N-terminal of the cysteine, allowing for the efficient synthesis of peptides . The Fmoc group is base-labile, meaning it can be removed rapidly by a base, such as piperidine .

Biochemical Pathways

The compound is involved in the peptide bond formation pathway, a critical process in peptide synthesis . It aids in the activation of the carboxyl group of an amino acid and the protection of the N-amino group . The Fmoc group’s integration into current synthesis methods is considered a significant landmark in the history of peptide synthesis .

Pharmacokinetics

The compound is stable under the conditions used for Fmoc-based solid-phase peptide synthesis .

Result of Action

The use of this compound in peptide synthesis results in peptides of significant size and complexity . The compound allows for very rapid and highly efficient synthesis of peptides . After the peptide synthesis, the Fmoc group is removed, leaving the desired peptide product .

Action Environment

The action of this compound is influenced by the pH and temperature of the environment . The Fmoc group is stable under the basic and neutral conditions typically used in peptide synthesis . It can be rapidly removed by a base, such as piperidine . Therefore, the compound’s action, efficacy, and stability are highly dependent on the specific conditions of the peptide synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Fmoc-l-cysteine methyl ester typically involves the protection of the amino group of l-cysteine with the Fmoc group, followed by esterification of the carboxyl group with methanol. The general procedure includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated systems for efficiency and consistency. The use of green chemistry principles, such as employing calcium iodide as a protective agent, has been explored to improve yields and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: n-Fmoc-l-cysteine methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: l-cysteine methyl ester.

    Deprotection: l-cysteine.

Scientific Research Applications

Properties

IUPAC Name

methyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c1-23-18(21)17(11-25)20-19(22)24-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,25H,10-11H2,1H3,(H,20,22)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRRJSFOJTUXHR-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CS)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CS)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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